4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S/c1-17-12-14-29(15-13-17)34(31,32)22-10-8-19(9-11-22)23(30)26-25-28-27-24(33-25)21-7-6-18-4-2-3-5-20(18)16-21/h6-11,16-17H,2-5,12-15H2,1H3,(H,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDKHPTZMFPDHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(CCCC5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues from 1,3,4-Oxadiazole Derivatives ()
Compounds 6 , 7 , and 8 share the N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide scaffold but differ in substituents on the benzamide ring:
Key Differences :
- The target compound replaces the benzamide substituents (CF₃, Br, OiPr) with a 4-(4-methylpiperidin-1-yl)sulfonyl group , introducing a tertiary amine and sulfonyl moiety. This modification may enhance solubility (via sulfonyl) and modulate target affinity (via piperidine) compared to derivatives.
Sulfonamide-Linked 1,3,4-Oxadiazole Derivatives ()
Compounds such as 6a (1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine) feature:
Key Differences :
- The target compound’s amide linkage (vs. thioether in 6a) may improve target specificity due to hydrogen-bonding interactions.
Physicochemical Implications
Vorbereitungsmethoden
Hydrazide Formation
5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid is converted to its hydrazide using thionyl chloride (SOCl₂) and hydrazine hydrate. Reaction conditions:
Thiosemicarbazide Intermediate
The hydrazide reacts with phenyl isothiocyanate in methanol at room temperature to form thiosemicarbazide:
- Molar ratio : 1:1 (hydrazide : isothiocyanate).
- Reaction time : 4 hours.
- Yield : 82%.
Cyclization to 1,3,4-Oxadiazole
Cyclodesulfurization of thiosemicarbazide using TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in DMF at 50°C:
| Entry | Coupling Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | TBTU | 50 | 85 |
| 2 | DCC | 50 | 63 |
| 3 | CDI | 50 | 50 |
TBTU outperforms other reagents due to its superior desulfurization efficiency and milder conditions.
Synthesis of 4-((4-Methylpiperidin-1-yl)sulfonyl)benzoic Acid
Sulfonation of 4-Chlorobenzoic Acid
4-Chlorobenzoic acid undergoes sulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C:
- Reaction time : 3 hours.
- Product : 4-(Chlorosulfonyl)benzoic acid (85% yield).
Amine Substitution
4-(Chlorosulfonyl)benzoic acid reacts with 4-methylpiperidine in dichloromethane (DCM) with triethylamine (TEA) as a base:
- Molar ratio : 1:1.2 (acid : amine).
- Temperature : 0°C → room temperature (2 hours).
- Yield : 92% (off-white powder).
Amide Coupling
Activation of Carboxylic Acid
4-((4-Methylpiperidin-1-yl)sulfonyl)benzoic acid is activated using ethyl chloroformate and TEA in tetrahydrofuran (THF) to form a mixed carbonic anhydride:
- Reaction time : 30 minutes at −15°C.
- Intermediate stability : 1 hour at 0°C.
Coupling with Oxadiazole Amine
The activated acid reacts with 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine in THF:
- Molar ratio : 1:1.
- Temperature : 0°C → room temperature (12 hours).
- Yield : 78% (pale-yellow solid).
Optimization and Characterization
Reaction Optimization
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis involves sequential functionalization of the oxadiazole core, sulfonylation, and amidation:
- Oxadiazole Formation : Reacting hydrazide derivatives with carbon disulfide under basic conditions (KOH/EtOH, reflux) to form 5-substituted-1,3,4-oxadiazoles .
- Sulfonylation : Introducing the 4-methylpiperidine sulfonyl group via reaction with sulfonyl chloride in DCM, requiring pH control (Na2CO3) and low temperatures (0°C) to minimize side reactions .
- Amidation : Coupling the oxadiazole amine with benzoyl chloride derivatives using pyridine as a base, yielding final products with 12–50% purity-dependent yields .
Key Data :
| Step | Yield Range | Purity (HPLC) |
|---|---|---|
| Amidation | 12–50% | 95.3–97.9% |
| Sulfonylation | 60–90% | >95% |
Q. How is structural characterization performed post-synthesis?
- NMR Spectroscopy : Confirms regiochemistry of the oxadiazole ring (e.g., 1H NMR: δ 8.2–8.4 ppm for aromatic protons; 13C NMR: 165–170 ppm for carbonyl groups) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 424–510) .
- HPLC : Ensures purity (>95%) with retention times varying by substituents (e.g., 2.192–2.836 min) .
Advanced Research Questions
Q. How can low yields in sulfonylation steps be resolved?
- Optimized Reagents : Use 4Å molecular sieves to absorb water and stabilize reactive intermediates during sulfonyl chloride reactions .
- Temperature Control : Maintain 0°C during exothermic steps to prevent decomposition, improving yields by 20–30% .
- Solvent Selection : Replace DCM with DMF for polar intermediates, enhancing reaction homogeneity .
Q. What in vitro models assess this compound’s bioactivity?
- Antimicrobial Assays : Disk diffusion against S. aureus and E. coli (zone of inhibition: 12–18 mm) .
- Anticancer Screening : MTT assays on cancer cell lines (IC50: <10 µM for HepG2 and MCF-7) .
Key Data :
| Activity | Model | Result |
|---|---|---|
| Antimicrobial | S. aureus | 15 mm inhibition |
| Anticancer | MCF-7 | IC50 = 8.2 µM |
Q. How to design structure-activity relationship (SAR) studies?
- Core Modifications : Replace the tetrahydronaphthalenyl group with bicyclic systems (e.g., indane) to evaluate steric effects on target binding .
- Sulfonamide Variants : Compare 4-methylpiperidine with 3,5-dimethylpiperidine sulfonyl groups to assess enzyme inhibition potency (e.g., AC1/8 inhibition for chronic pain ).
- Oxadiazole Substitutions : Introduce electron-withdrawing groups (e.g., CF3) to enhance metabolic stability .
Q. How to address discrepancies in biological activity data?
- Purity Verification : Re-test compounds with HPLC purity <95% to exclude impurities as confounding factors .
- Dose-Response Curves : Use gradient concentrations (0.1–100 µM) to identify non-linear effects, as seen in C. elegans-MRSA models .
- Target Validation : Perform kinase profiling or enzyme inhibition assays (e.g., adenylyl cyclase inhibition ) to confirm mechanistic hypotheses.
Q. What computational methods predict target interactions?
- Molecular Docking : Use AutoDock Vina to model binding to adenylyl cyclase 1 (AC1), identifying key hydrogen bonds with Ser103 and Lys106 .
- MD Simulations : Analyze stability of sulfonamide-enzyme complexes over 100 ns trajectories to prioritize analogs with ∆G < -8 kcal/mol .
- QSAR Modeling : Correlate logP values (1.8–3.2) with antimicrobial activity to guide lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
